6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoro-4-iodoundecan-1-ol
Overview
Description
6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoro-4-iodoundecan-1-ol, also known as perfluoroalkyl iodide, is a chemical compound used in various scientific research applications. This compound is synthesized through a specific method and has several biochemical and physiological effects on living organisms.
Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Techniques
This compound has been utilized in the synthesis of complex fluorine-containing derivatives, highlighting its role in creating novel chemical structures. For example, Suzuki et al. (2007) detailed the synthesis of fluorine-containing pentasubstituted pyridine derivatives, demonstrating the compound's utility in innovative chemical synthesis processes (Suzuki et al., 2007).
Heterocyclic Compound Formation
The compound has been instrumental in the preparation of heterocyclic compounds containing trivalent iodine, oxygen, and boron, as explored by Nemykin et al. (2011), who conducted X-ray crystallography studies on such compounds (Nemykin et al., 2011).
Medical and Biological Applications
- Hemocompatibility and Co-emulsifying Properties: This compound has been used in the medical field, particularly in assessing hemocompatibility and co-emulsifying properties in biomedical applications. Paleta et al. (2002) synthesized derivatives for this purpose, showing its relevance in biomedicine (Paleta et al., 2002).
Material Science Applications
Liquid Crystal Synthesis
In material science, the compound has been used to synthesize liquid crystals. Johansson et al. (1997) synthesized and characterized various fluorinated liquid crystals, demonstrating the compound's utility in creating advanced materials (Johansson et al., 1997).
Polymerization Processes
Its application in polymerization processes is also significant. For instance, Hand et al. (2014) used related fluorinated compounds in the polymerization of isobutene, showing its potential in industrial chemical processes (Hand et al., 2014).
High-Performance Polymers
Li et al. (2018) reported the use of a fluorinated dianhydride in the production of high-performance soluble polyimides, indicating its importance in the development of high-grade polymers (Li et al., 2018).
properties
IUPAC Name |
6,6,7,7,8,8,9,9,10,10,11,11,11-tridecafluoro-4-iodoundecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F13IO/c12-6(13,4-5(25)2-1-3-26)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h5,26H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLJNGUIASXYLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F13IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446665 | |
Record name | 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoro-4-iodoundecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoro-4-iodoundecan-1-ol | |
CAS RN |
132665-00-0 | |
Record name | 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoro-4-iodoundecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.